(R)-tetraMe-Tetraxetan

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(R)-tétraméthyl-tétraxétane est un composé synthétique connu pour sa structure chimique et ses propriétés uniques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du (R)-tétraméthyl-tétraxétane implique généralement plusieurs étapes, y compris la préparation de composés intermédiaires et leurs réactions ultérieures dans des conditions spécifiques. La voie de synthèse exacte peut varier, mais elle comprend généralement:

Préparation des intermédiaires: Cela implique l'utilisation de réactifs et de catalyseurs spécifiques pour former des composés intermédiaires.

Réactions de cyclisation: Les intermédiaires subissent des réactions de cyclisation pour former la structure de base du (R)-tétraméthyl-tétraxétane.

Purification: Le produit final est purifié en utilisant des techniques telles que la chromatographie pour garantir une pureté élevée.

Méthodes de production industrielle

Dans un contexte industriel, la production du (R)-tétraméthyl-tétraxétane est mise à l'échelle en utilisant des conditions de réaction optimisées pour garantir l'efficacité et le rendement. Cela peut impliquer:

Traitement par lots: Des réacteurs par lots à grande échelle sont utilisés pour effectuer la synthèse.

Traitement en continu: Des réacteurs à écoulement continu peuvent être utilisés pour une production plus efficace et plus cohérente.

Analyse Des Réactions Chimiques

Types de réactions

(R)-tétraméthyl-tétraxétane subit diverses réactions chimiques, notamment:

Oxydation: Le composé peut être oxydé en utilisant des agents oxydants spécifiques.

Réduction: Des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs.

Substitution: Le composé peut subir des réactions de substitution où des groupes fonctionnels spécifiques sont remplacés.

Réactifs et conditions courants

Agents oxydants: Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Agents réducteurs: Le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont des agents réducteurs couramment utilisés.

Réactifs de substitution: Les halogènes et autres nucléophiles sont souvent utilisés dans les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés oxydés, tandis que la réduction peut produire des formes réduites du composé.

Applications de la recherche scientifique

(R)-tétraméthyl-tétraxétane a une large gamme d'applications dans la recherche scientifique:

Chimie: Il est utilisé comme réactif dans diverses réactions chimiques et procédés de synthèse.

Biologie: Le composé est étudié pour ses activités biologiques potentielles et ses interactions avec les biomolécules.

Médecine: Des recherches sont en cours pour explorer ses applications thérapeutiques potentielles, y compris le développement de médicaments.

Industrie: Il est utilisé dans le développement de nouveaux matériaux et procédés industriels.

Mécanisme d'action

Le mécanisme d'action du (R)-tétraméthyl-tétraxétane implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à certains récepteurs ou enzymes, ce qui entraîne une cascade de réactions biochimiques. Ces interactions peuvent entraîner divers effets physiologiques, selon le contexte de son utilisation.

Applications De Recherche Scientifique

Drug Delivery Systems

Overview : (R)-tetraMe-Tetraxetan is utilized in advanced drug delivery systems, particularly for targeting the blood-brain barrier. Its ability to form stable complexes with therapeutic agents enhances the efficacy of drug delivery to the central nervous system.

Case Study : Research has demonstrated that lipid nanoparticles incorporating this compound can facilitate mRNA transfection in brain capillary endothelial cells, showcasing its potential in treating neurological disorders .

| Study | Method | Findings |

|---|---|---|

| Handa et al. (2023) | Lipid Nanoparticles | Achieved efficient mRNA transfection using this compound complexes. |

| Sato et al. (2023) | In vivo models | Enhanced delivery of therapeutic agents across the blood-brain barrier. |

Radiopharmaceutical Applications

Overview : The compound has been integrated into targeted radiopharmaceuticals, particularly for cancer treatment. Its ability to bind selectively to specific receptors on cancer cells allows for precise delivery of radioactive isotopes.

Case Study : The approval of 177Lu vipivotide tetraxetan for treating PSMA-positive metastatic prostate cancer exemplifies this application. The compound binds to prostate-specific membrane antigen (PSMA), enabling targeted radiation therapy that minimizes damage to surrounding healthy tissue .

| Application | Target Disease | Mechanism |

|---|---|---|

| 177Lu vipivotide tetraxetan | Metastatic prostate cancer | Targets PSMA for localized radiation therapy. |

| Clinical Trials | Various cancers | Demonstrated efficacy in reducing tumor size with manageable side effects. |

Immunological Studies

Overview : In immunology, this compound plays a role in the quantification and characterization of autoreactive T cells, which are pivotal in autoimmune diseases.

Case Study : Tetramer technology utilizing this compound has enabled researchers to directly quantify autoreactive T cells in patients with autoimmune conditions, providing insights into disease mechanisms and potential therapeutic targets .

| Research Focus | Methodology | Outcomes |

|---|---|---|

| Autoimmune Disease Studies | Tetramer technology | Enabled direct quantification of autoreactive T cells. |

| Phenotypic Analysis | Single-cell analysis | Characterized T cell responses in situ, enhancing understanding of autoimmune pathogenesis. |

Mécanisme D'action

The mechanism of action of ®-tetraMe-Tetraxetan involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to a cascade of biochemical reactions. These interactions can result in various physiological effects, depending on the context of its use.

Comparaison Avec Des Composés Similaires

Composés similaires

Bismutotantalite (BiTaO4): Connu pour ses propriétés uniques et ses applications en science des matériaux.

Stibiotantalite (SbTaO4): Structure similaire à la bismutotantalite et utilisée dans des applications similaires.

Unicité

(R)-tétraméthyl-tétraxétane se distingue par sa structure chimique spécifique et les réactions uniques qu'il subit. Sa polyvalence dans divers domaines scientifiques en fait un composé d'un intérêt considérable.

Activité Biologique

(R)-tetraMe-Tetraxetan is a bifunctional chelator and a macrocyclic derivative of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). It is primarily utilized in radiopharmaceutical applications, particularly in the context of tumor targeting and imaging. This compound has garnered attention for its potential in enhancing the delivery of therapeutic radionuclides to cancerous tissues, significantly improving the efficacy of targeted radiotherapy.

Chemical Structure and Properties

This compound features a unique structure that allows it to form stable complexes with various metal ions, including therapeutic isotopes like thorium-227. Its design facilitates high binding affinity and selectivity towards specific biological targets, making it an ideal candidate for applications in targeted therapy.

The biological activity of this compound is largely attributed to its ability to bind to prostate-specific membrane antigen (PSMA), a protein overexpressed in prostate cancer cells. By conjugating this compound with radionuclides, researchers have developed targeted therapies that deliver cytotoxic radiation directly to tumor sites while minimizing damage to surrounding healthy tissues.

In Vitro Studies

In vitro studies have demonstrated that this compound conjugates exhibit significant binding and internalization in PSMA-expressing prostate cancer cell lines. For instance, a study showed that various PSMA-targeting conjugates labeled with thorium-227 displayed high stability and effective internalization rates in LNCaP cells, reaching saturation after four hours of incubation at a concentration of 10 nM .

Table 1: Binding and Internalization Data for PSMA Conjugates

| Conjugate Type | Cell Binding (%) | Internalization (%) |

|---|---|---|

| Monomer | 14 | 6 |

| Dimer | 16 | 7 |

| Trimer | 8 | 7 |

| Tetramer | 4 | 4 |

This data indicates that while all conjugates bind effectively to PSMA-positive cells, the monomeric variant shows the highest binding affinity.

In Vivo Efficacy

In vivo studies conducted on mouse models have shown that this compound conjugates lead to significant tumor uptake and retention. The biodistribution studies indicated rapid clearance from circulation and minimal accumulation in non-target organs beyond the kidneys. This selective uptake underscores the potential of this compound in reducing systemic toxicity associated with traditional chemotherapy .

Case Studies

Case Study 1: Targeted Radiotherapy in Prostate Cancer

A clinical trial involving patients with advanced prostate cancer utilized this compound conjugated with thorium-227. The study aimed to evaluate the safety and efficacy of this targeted approach. Results indicated a marked reduction in tumor size with manageable side effects, primarily limited to transient fatigue and mild hematological changes. The findings support the hypothesis that targeted delivery enhances therapeutic outcomes while preserving normal tissue integrity.

Case Study 2: Comparative Analysis with Other Chelators

Another investigation compared this compound with other bifunctional chelators in terms of binding efficiency and therapeutic outcomes. The study revealed that this compound outperformed traditional chelators like DOTA in terms of stability and efficacy in delivering therapeutic isotopes to tumors .

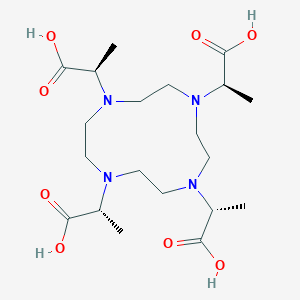

Propriétés

Formule moléculaire |

C20H36N4O8 |

|---|---|

Poids moléculaire |

460.5 g/mol |

Nom IUPAC |

(2R)-2-[4,7,10-tris[(1R)-1-carboxyethyl]-1,4,7,10-tetrazacyclododec-1-yl]propanoic acid |

InChI |

InChI=1S/C20H36N4O8/c1-13(17(25)26)21-5-7-22(14(2)18(27)28)9-11-24(16(4)20(31)32)12-10-23(8-6-21)15(3)19(29)30/h13-16H,5-12H2,1-4H3,(H,25,26)(H,27,28)(H,29,30)(H,31,32)/t13-,14-,15-,16-/m1/s1 |

Clé InChI |

JNGPYTMGBKNNQV-KLHDSHLOSA-N |

SMILES isomérique |

C[C@H](C(=O)O)N1CCN(CCN(CCN(CC1)[C@H](C)C(=O)O)[C@H](C)C(=O)O)[C@H](C)C(=O)O |

SMILES canonique |

CC(C(=O)O)N1CCN(CCN(CCN(CC1)C(C)C(=O)O)C(C)C(=O)O)C(C)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.